molecular formula C20H23ClN2O4S B2853367 3-氯-N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶杂环-8-基)苯磺酰胺 CAS No. 922049-62-5

3-氯-N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶杂环-8-基)苯磺酰胺

货号 B2853367
CAS 编号: 922049-62-5
分子量: 422.92
InChI 键: CYSVHZARGJBUKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is likely a cyclic compound with a benzo[b][1,4]oxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom . It also has a sulfonamide group attached to a benzene ring, which is a common functional group in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure would be characterized by the benzo[b][1,4]oxazepin ring and the sulfonamide group. The presence of these groups could influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonamide group might undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability could be influenced by the functional groups present .

科学研究应用

环境监测和人类暴露评估

研究调查了环境样品中苯磺酰胺衍生物的出现。例如,Maceira 等人(2018 年)开发了一种基于气相色谱-质谱联用加压液体萃取的方法,用于测定户外空气样品颗粒物中的苯并三唑、苯并噻唑和苯磺酰胺衍生物。这项研究对于了解与这些化合物相关的环境分布和人类暴露风险至关重要 (Maceira, R. M. Marcé, & F. Borrull, 2018)

癌症治疗的光动力疗法

Piskin 等人(2020 年)合成了并表征了用苯磺酰胺衍生物基团取代的新型锌酞菁化合物,用于光动力疗法 (PDT)。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,表明作为癌症治疗的 II 型光敏剂的潜力 (Piskin, E. Canpolat, & Ö. Öztürk, 2020)

新型疗法的开发

Sapegin 等人(2018 年)的研究重点是合成显示出对人碳酸酐酶有强抑制作用的 [1,4]恶杂环基伯磺酰胺,突出了它们在治疗应用中的潜力。这证明了苯磺酰胺衍生物如何成为发现和开发新药的一个组成部分 (Sapegin, S. Kalinin, A. Angeli, C. Supuran, & M. Krasavin, 2018)

抗菌和抗真菌活性

含有苯磺酰胺部分的化合物已被合成并测试其抗菌和抗真菌活性。例如,Hassan(2013 年)合成了包含苯磺酰胺的新型吡唑啉和吡唑衍生物,并评估了它们对各种细菌和真菌菌株的疗效,表明它们在对抗传染病方面的潜在用途 (Hassan, 2013)

酶抑制用于疾病治疗

Alyar 等人(2019 年)合成了源自磺胺甲氧唑/磺异噁唑和取代水杨醛的席夫碱。这些化合物对胆固醇酯酶、酪氨酸酶和 α-淀粉酶等酶表现出显着的抑制作用,表明它们在治疗与酶功能障碍相关的疾病方面的潜力 (Alyar, Tülin Şen, Ü. Özmen, H. Alyar, Ş. Adem, & C. Şen, 2019)

属性

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-10-23-17-9-8-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h5-9,11-12,22H,4,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSVHZARGJBUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。